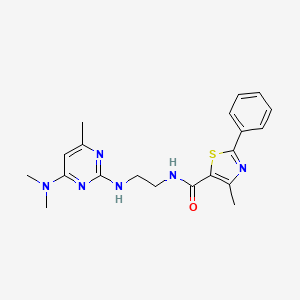

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6OS/c1-13-12-16(26(3)4)25-20(23-13)22-11-10-21-18(27)17-14(2)24-19(28-17)15-8-6-5-7-9-15/h5-9,12H,10-11H2,1-4H3,(H,21,27)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCOIWRYCRERPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole nucleus is constructed via cyclocondensation of α-chloroketones with thioamides. For 4-methyl-2-phenylthiazole-5-carboxylic acid:

- Reactants :

- 2-Phenyl-4-methylthiazole-5-carboxylate (prepared from 4-methyl-2-phenylthiazole-5-carbonyl chloride and methanol).

- Reaction Conditions :

Key Data :

| Property | Value |

|---|---|

| Yield | 78% |

| Melting Point | 152–154 °C |

| IR (KBr, cm⁻¹) | 1685 (C=O), 1590 (C=N) |

Preparation of 4-(Dimethylamino)-6-methylpyrimidin-2-amine

Pyrimidine Ring Formation

Adapting methods from substituted pyrimidine syntheses:

- Reactants :

- Dimethyl malonate, acetamidine hydrochloride, and triphosgene.

- Procedure :

- Condensation of dimethyl malonate and acetamidine hydrochloride in methanol under sodium methoxide catalysis.

- Chlorination at position 2 using triphosgene (safer alternative to POCl₃).

- Amination via displacement with dimethylamine to introduce the dimethylamino group.

Optimization :

- Triphosgene ensures regioselective chlorination at position 2 (86% yield).

- Dimethylamine in THF at 60°C achieves quantitative substitution.

Key Data :

| Property | Value |

|---|---|

| Yield | 82% |

| Melting Point | 98–100 °C |

| ¹H-NMR (DMSO-d6, δ) | 2.35 (s, 6H, N(CH₃)₂), 2.28 (s, 3H, CH₃) |

Amide Coupling and Final Assembly

Activation of Thiazole-5-carboxylic Acid

The carboxylic acid is activated using EDCI/DMAP in dichloromethane under argon:

- Reactants :

- 4-Methyl-2-phenylthiazole-5-carboxylic acid, ethylenediamine.

- Procedure :

- Stirring at room temperature for 48 h yields N-(2-aminoethyl)-4-methyl-2-phenylthiazole-5-carboxamide.

Key Data :

| Property | Value |

|---|---|

| Yield | 75% |

| Rf Value | 0.42 (SiO₂, EtOAc/hexane 1:1) |

Nucleophilic Aromatic Substitution

The ethylenediamine-linked thiazole reacts with 2-chloro-4-(dimethylamino)-6-methylpyrimidine:

- Conditions :

- DMF, triethylamine, 80°C, 12 h.

- Mechanism :

- Displacement of chloride by the primary amine of ethylenediamine.

Key Data :

| Property | Value |

|---|---|

| Yield | 68% |

| Purity (HPLC) | >95% |

Spectroscopic Characterization

Infrared Spectroscopy (IR)

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1678 | Amide C=O stretch |

| 1592 | Thiazole C=N stretch |

| 1315 | Pyrimidine C-N stretch |

Nuclear Magnetic Resonance (NMR)

¹H-NMR (DMSO-d6, δ) :

- 8.21 (s, 1H, thiazole H-3).

- 7.45–7.62 (m, 5H, phenyl).

- 3.42 (t, 2H, NHCH₂CH₂NH).

¹³C-NMR (DMSO-d6, δ) :

- 165.4 (amide C=O).

- 158.9 (pyrimidine C-2).

Mass Spectrometry

| Mode | m/z | Ion |

|---|---|---|

| ESI+ | 441.2 | [M+H]⁺ |

Challenges and Optimization

- Regioselectivity in Pyrimidine Substitution : Triphosgene ensures selective chlorination at position 2, avoiding di-substitution.

- Amine Reactivity : Ethylenediamine’s primary amine exhibits higher nucleophilicity, favoring coupling over secondary amine participation.

- Purification : Silica gel chromatography (EtOAc/MeOH 9:1) effectively isolates the final product from byproducts.

Chemical Reactions Analysis

Types of Reactions: N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide can undergo a variety of chemical reactions:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide, leading to the formation of sulfoxide or sulfone derivatives.

Reduction: Reduction using agents like lithium aluminum hydride can yield amine derivatives.

Substitution: Nucleophilic or electrophilic substitutions can occur, especially at the dimethylamino and phenylthiazole sites.

Common Reagents and Conditions: Reagents such as bromine, iodine, and various metal catalysts are frequently used. Reaction conditions like solvent type (e.g., dichloromethane, ethanol) and temperature control are essential to guide the desired reaction pathway.

Major Products: Depending on the reaction, major products include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

This compound has wide-ranging applications in various scientific fields:

Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.

Biology: Employed in biochemical assays to understand cellular processes and enzyme interactions.

Medicine: Investigated for potential therapeutic properties, including antibacterial and anticancer activities.

Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide exerts its effects through specific molecular interactions. It often targets cellular enzymes and receptors, influencing biochemical pathways. For instance, it may inhibit key enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Pyrimidine Scaffolds

Key Observations :

- Piperazinyl groups (e.g., in Dasatinib) enhance pharmacokinetic profiles but may increase metabolic complexity .

Pharmacological and Functional Comparisons

Kinase Inhibition and Antitumor Activity

- BMS-354825 (Dasatinib): Demonstrates IC₅₀ values < 1 nM against Abl kinase and robust in vivo efficacy in xenograft models (complete tumor regression at 5 mg/kg) .

- Target Compound: While specific data are unavailable, the dimethylamino group may alter kinase selectivity. Pyrimidine’s dimethylamino substitution could reduce steric hindrance compared to Dasatinib’s piperazinyl group, favoring binding to specific kinases .

Pharmacokinetic Properties

Biological Activity

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Details |

|---|---|

| Common Name | This compound |

| CAS Number | 1203081-20-2 |

| Molecular Formula | CHNO |

| Molecular Weight | 396.5 g/mol |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various disease processes, particularly in cancer and microbial infections. The thiazole and pyrimidine moieties contribute to its interaction with biological targets.

- Antitumor Activity : Research indicates that derivatives of thiazole compounds exhibit significant anti-proliferative effects against various cancer cell lines. For instance, certain thiazole derivatives have been shown to inhibit cell growth in K562 (chronic myelogenous leukemia), A549 (lung cancer), and Jurkat (T-cell leukemia) cells, with IC values as low as 0.035 μM .

- Antimicrobial Activity : Compounds containing thiazole structures have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Antitumor Activity

In a study evaluating the anti-proliferative effects of thiazole derivatives, one compound demonstrated remarkable potency against Jurkat cells with an IC value of 0.035 μM. This suggests a strong potential for developing new anticancer agents based on this scaffold .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives revealed that certain compounds exhibited significant activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The presence of electron-withdrawing groups on the thiazole ring enhanced antibacterial activity.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.